molecular formula C7H5N3O B1343274 Pyrido[3,4-B]pyrazin-5(6H)-one CAS No. 679797-41-2

Pyrido[3,4-B]pyrazin-5(6H)-one

Cat. No. B1343274
M. Wt: 147.13 g/mol
InChI Key: WUWZFLYEDXODEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrido[3,4-B]pyrazin-5(6H)-one is a heterocyclic compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has a unique structure that makes it a promising candidate for the development of new drugs with therapeutic properties. In

Scientific Research Applications

Anticancer Properties

Pyrido[3,4-b]pyrazin-5(6H)-one derivatives, specifically chalcone derivatives, have shown promising anticancer activities. A study by Srilaxmi et al. (2021) demonstrated that these compounds possess significant anticancer properties against various human cancer cell lines, including breast, lung, colon, ovarian, and prostate cancer. The study also involved molecular docking studies to observe the binding mode of these compounds on ATR kinase, a key enzyme in DNA damage response and cancer development (Srilaxmi, D., Sreenivasulu, R., Mak, K.-K., Pichika, M., Jadav, S. S., Ahsan, M., & Rao, M. V., 2021).

Novel Heterocyclic Ring Systems

Pyrido[3,4-b]pyrazin-5(6H)-one is part of a broader class of novel heterocyclic compounds. A review by Thorimbert et al. (2018) discusses the synthesis and applications of unconquered bicyclic heteroaromatic rings, including pyrido[3,4-b]pyrazin-5(6H)-one, in both biology and material science. This review highlights the potential of these compounds in expanding chemical diversity (Thorimbert, S., Botuha, C., & Passador, K., 2018).

Synthesis and Chemical Properties

The synthesis and characterization of pyrido[3,4-b]pyrazin-5(6H)-one derivatives have been a subject of research. Lancelot et al. (1985) described the synthesis of dihydro-5,6 oxo-6 pyrido[2,3-e]pyrrolo[1,2-a]pyrazine and dihydro-5,6 oxo-6 pyrazino[2,3-e]pyrrolo[1,2-a]pyrazine, showcasing the chemical versatility of these compounds (Lancelot, J., Ladurée, D., & Robba, M., 1985).

Antimicrobial and Antiviral Activities

Research has also explored the antimicrobial and antiviral potential of pyrido[3,4-b]pyrazin-5(6H)-one derivatives. For example, El-Subbagh et al. (2000) synthesized a series of these compounds and screened them for antiviral and cytotoxic activities, finding some compounds active against herpes simplex virus and human immunodeficiency virus (El-Subbagh, H., Abu-Zaid, S., Mahran, M., Badria, F., & Al-Obaid, A. M., 2000).

Biomedical Applications

Pyrazolo[3,4-b]pyridines, a group that includes pyrido[3,4-b]pyrazin-5(6H)-one, have been extensively studied for biomedical applications. Donaire-Arias et al. (2022) reviewed over 300,000 1H-pyrazolo[3,4-b]pyridines, highlighting their diverse biomedical applications, including their potential as therapeutics in various diseases (Donaire-Arias, A., Montagut, A. M., de la Bellacasa, R. P., Estrada-Tejedor, R., Teixidó, J., & Borrell, J., 2022).

properties

IUPAC Name

6H-pyrido[3,4-b]pyrazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-7-6-5(1-2-10-7)8-3-4-9-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWZFLYEDXODEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=NC=CN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50633802
Record name Pyrido[3,4-b]pyrazin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrido[3,4-B]pyrazin-5(6H)-one

CAS RN

679797-41-2
Record name Pyrido[3,4-b]pyrazin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H-pyrido[3,4-b]pyrazin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.